1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide
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Overview
Description
1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include:
Amines: for the formation of the benzimidazole ring.
Halogenated compounds:
Aldehydes or ketones:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: to accelerate the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield benzimidazole derivatives with different oxidation states.
Reduction: may produce amine derivatives.
Substitution: can lead to a variety of substituted benzimidazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different positions.
Uniqueness
1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O.BrH/c1-16-6-8-17(9-7-16)14-26-20-4-2-3-5-21(20)27(23(26)25)15-22(28)18-10-12-19(24)13-11-18;/h2-13,25H,14-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXESETMBTVJKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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